Trifluoromethylpyridines and their derivatives are widely used in the agrochemical industry. They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Research explores its efficacy in protecting various crops like grapes, strawberries, tomatoes, and soybeans from fungal diseases. Studies also investigate potential application methods, including foliar sprays and seed treatments, to optimize disease control and crop protection.
2-Chloro-5-(trifluoromethyl)pyridine may be employed as a model substrate to investigate the regioexhaustive functionalization .
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups. Its molecular formula is C₁₁H₈ClF₃N₂O₂, and it has a molecular weight of approximately 292.64 g/mol . The compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.
These reactions expand the utility of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate in synthetic organic chemistry.
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate can be synthesized through multiple methods, including:
These methods highlight the versatility of synthetic approaches available for creating this compound .
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate stands out due to its unique combination of functional groups, providing distinct reactivity and biological potential compared to these similar compounds .
Interaction studies involving Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate focus on its reactivity with biological targets and other chemical species. These studies typically assess:
Such studies are crucial for understanding the compound's mechanism of action and optimizing its use in various applications .